molecular formula C23H21F3N4O4 B11212674 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11212674
M. Wt: 474.4 g/mol
InChI Key: GGXXMORFGONLDN-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:

    Name: N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

    Description: The compound combines a pyrazolo[1,5-a]pyrimidine core with benzodioxole, methoxyphenyl, and trifluoromethyl substituents. It’s a hybrid of diverse chemical motifs.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Common Reagents:

    Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

    Similar Compounds:

: Reference 0 description. : Reference 1 description. : Reference 2 description.

Properties

Molecular Formula

C23H21F3N4O4

Molecular Weight

474.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H21F3N4O4/c1-32-15-5-3-14(4-6-15)16-9-20(23(24,25)26)30-21(28-16)10-17(29-30)22(31)27-11-13-2-7-18-19(8-13)34-12-33-18/h2-8,10,16,20,28H,9,11-12H2,1H3,(H,27,31)

InChI Key

GGXXMORFGONLDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NCC4=CC5=C(C=C4)OCO5)N2)C(F)(F)F

Origin of Product

United States

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